molecular formula C20H19BO4 B8237149 3,4-Bis(benzyloxy)phenylboronic acid

3,4-Bis(benzyloxy)phenylboronic acid

Cat. No.: B8237149
M. Wt: 334.2 g/mol
InChI Key: NRFUTAIWNNLFDP-UHFFFAOYSA-N
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Description

3,4-Bis(benzyloxy)phenylboronic acid is an organic compound with the molecular formula C20H19BO4. It is a boronic acid derivative, characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(benzyloxy)phenylboronic acid typically involves the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base to form 3,4-bis(benzyloxy)benzaldehyde. This intermediate is then subjected to a borylation reaction using a boronic ester, such as triisopropyl borate, under anhydrous conditions to yield the desired boronic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(benzyloxy)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed through oxidation of the boronic acid group.

Scientific Research Applications

3,4-Bis(benzyloxy)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 3,4-Bis(benzyloxy)phenylboronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The benzyloxy groups can also participate in various substitution reactions, providing versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(benzyloxy)phenylboronic acid is unique due to the presence of two benzyloxy groups, which enhance its reactivity and provide additional functionalization sites. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

[3,4-bis(phenylmethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BO4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13,22-23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFUTAIWNNLFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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